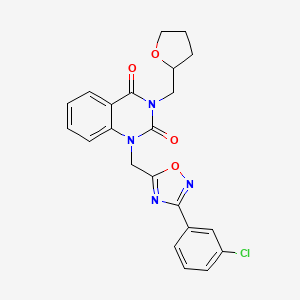

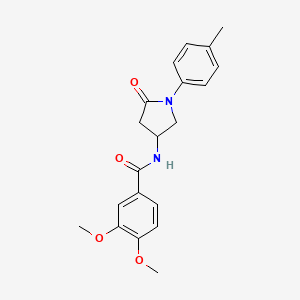

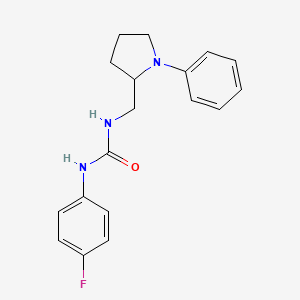

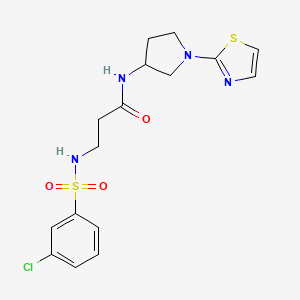

3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

While specific information about the molecular structure of “3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide” is not available, similar compounds have been characterized using single crystal X-ray diffraction . Theoretical and experimental geometric parameters are often compared to ensure compatibility .Scientific Research Applications

Luminescent Properties and Stimuli-Responsive Behavior

Research on pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties reveals potential applications in optical materials and sensors. Compounds exhibiting AEE behavior, such as those studied by Srivastava et al. (2017), demonstrate how modifications to the chemical structure can impact luminescence and mechanical properties, suggesting that related compounds like 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide may also have applications in developing stimuli-responsive and luminescent materials (Srivastava et al., 2017).

Monoclonal Antibody Production

In the realm of biotechnology and pharmaceuticals, compounds that enhance monoclonal antibody production are of great interest. A study by Aki et al. (2021) on a related compound demonstrates its ability to increase monoclonal antibody production in Chinese hamster ovary cell cultures. This research suggests potential biotechnological applications for structurally similar compounds in improving the efficiency of monoclonal antibody production (Aki et al., 2021).

Synthesis of Heterocyclic Compounds

The development of new synthetic methods and the creation of heterocyclic compounds with potential biological activities are central themes in medicinal chemistry. Studies such as those conducted by Talupur et al. (2021) explore the synthesis of novel compounds with potential antimicrobial and antitubercular properties. These findings highlight the importance of synthetic chemistry in discovering new therapeutic agents and suggest that compounds like 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide could serve as key intermediates or targets in the synthesis of biologically active molecules (Talupur et al., 2021).

properties

IUPAC Name |

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13-4-7-16(8-5-13)22-12-15(11-19(22)23)21-20(24)14-6-9-17(25-2)18(10-14)26-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDNRLANQWTXAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2661371.png)

![3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2661375.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2661378.png)

![2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2661382.png)

![5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide](/img/structure/B2661384.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide](/img/structure/B2661386.png)